molecular formula C8H17NO2 B13174966 3-Amino-3,5-dimethylhexanoic acid

3-Amino-3,5-dimethylhexanoic acid

Cat. No.: B13174966
M. Wt: 159.23 g/mol
InChI Key: OZCCZFOWWISWTD-UHFFFAOYSA-N
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Description

3-Amino-3,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H17NO2 It is a derivative of hexanoic acid, featuring an amino group and two methyl groups attached to the hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3,5-dimethylhexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylhexanoic acid.

    Amination: The introduction of the amino group can be achieved through various amination reactions. One common method involves the use of ammonia or an amine derivative in the presence of a catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.

    Catalysts: The use of specific catalysts can enhance the reaction rate and selectivity.

    Purification Systems: Advanced purification systems, such as distillation and crystallization units, are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3,5-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 3,5-dimethylhexanoic acid.

    Reduction: Formation of 3-amino-3,5-dimethylhexanol.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-Amino-3,5-dimethylhexanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, affecting membrane properties and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3,5-dimethylhexanoic acid hydrochloride: A salt form of the compound with similar properties.

    3,5-Dimethylhexanoic acid: Lacks the amino group but shares the same hexane backbone.

    3-Amino-3,5-dimethylhexanol: A reduced form of the compound with an alcohol group instead of a carboxylic acid.

Uniqueness

This compound is unique due to the presence of both an amino group and two methyl groups on the hexane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-amino-3,5-dimethylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)4-8(3,9)5-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)

InChI Key

OZCCZFOWWISWTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CC(=O)O)N

Origin of Product

United States

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